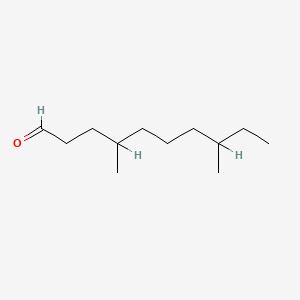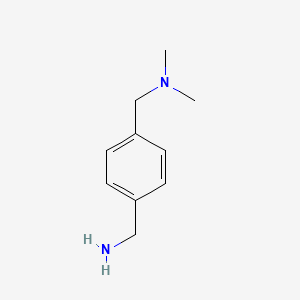
4-Dimethylaminomethylbenzylamine
Vue d'ensemble
Description
4-Dimethylaminomethylbenzylamine (DMAB) is a tertiary amine which has a benzyl group attached to the amine nitrogen . It is also known as 1-(4-(aminomethyl)phenyl)-N,N-dimethylmethanamine .
Molecular Structure Analysis
The molecular formula of 4-Dimethylaminomethylbenzylamine is C10H16N2 . It has a benzyl group attached to the amine nitrogen and a dimethylaminoethyl chain attached to the benzyl carbon.Chemical Reactions Analysis
The specific chemical reactions involving 4-Dimethylaminomethylbenzylamine are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Dimethylaminomethylbenzylamine are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Biosensing Applications
4-Dimethylaminomethylbenzylamine has potential applications in the field of biosensing . Biosensors are analytical devices that convert a biological response into an electrical signal. They are used in various sectors, including healthcare, environmental monitoring, and food safety. The compound’s ability to interact with biological systems could be harnessed to develop biosensors with high sensitivity and selectivity .
Molecular Biology Research
In molecular biology, 4-Dimethylaminomethylbenzylamine could be utilized in the synthesis of peptides or nucleic acids. It may serve as a building block for creating complex molecules that are used in genetic engineering, PCR amplification, and other molecular biology techniques .
Industrial Applications
Industrially, this compound can be used as a precursor or a catalyst in the synthesis of various materials. Its properties may be beneficial in the production of polymers, dyes, and other industrial chemicals .
Environmental Applications
Environmental remediation technologies could employ 4-Dimethylaminomethylbenzylamine in the development of new materials that help in the degradation or removal of pollutants. Its chemical structure could be modified to interact with specific contaminants, aiding in their breakdown or sequestration .
Medical and Pharmaceutical Applications
In the medical field, 4-Dimethylaminomethylbenzylamine might be used in drug formulation or as a component in drug delivery systems. Its ability to bind to other molecules could make it a valuable tool in targeted therapy, where it helps in directing medication to specific cells or tissues .
Analytical Chemistry
Analytical chemists could explore the use of 4-Dimethylaminomethylbenzylamine in chromatography, spectrometry, or as a reagent in chemical assays. Its unique chemical properties might allow for the development of new methods for the detection and quantification of various substances .
Biotechnology Applications
Lastly, in biotechnology, this compound could be part of the synthesis of bioactive molecules or as a functional group in biomaterials. Its versatility could lead to innovations in tissue engineering, enzyme immobilization, or as a linker molecule in the construction of complex bioconjugates .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABQIBGTULUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956029 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylaminomethylbenzylamine | |
CAS RN |
34490-85-2 | |
| Record name | 4-Dimethylaminomethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4-[(dimethylamino)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1216355.png)
![1-(5-Chloro-2-methylphenyl)-4-[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl]piperazine](/img/structure/B1216357.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1216359.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1216361.png)
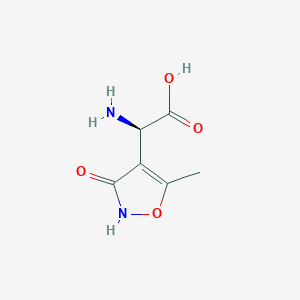
![6-[2-(Dimethylamino)ethylamino]-8-(2-furanyl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1216365.png)
![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester](/img/structure/B1216366.png)
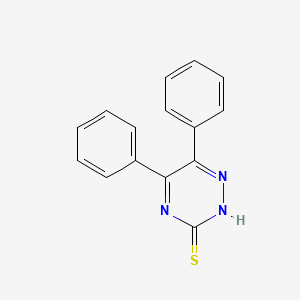
![7-Methoxy-3,5-dimethyl-2-thiazolo[4,5-d]pyrimidinethione](/img/structure/B1216368.png)
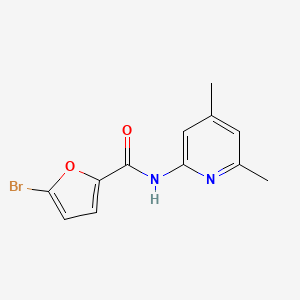
![1-{4-[(3-Aminopropyl)amino]butyl}guanidine](/img/structure/B1216370.png)

